molecular formula C18H16F3N3O2 B12018771 N-(4-Ethylphenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide CAS No. 765296-71-7

N-(4-Ethylphenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide

Cat. No.: B12018771
CAS No.: 765296-71-7
M. Wt: 363.3 g/mol
InChI Key: BZVLAELGSMURBJ-SSDVNMTOSA-N
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Description

N-(4-Ethylphenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, which is often associated with enhanced biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation Reaction: The hydrazone is then acylated with N-(4-ethylphenyl)-2-oxoacetamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-(4-Ethylphenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its stability and bioactivity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-Ethylphenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide
  • N-(4-Chlorophenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide

Uniqueness

N-(4-Ethylphenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also contributes to its stability and potential bioactivity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

765296-71-7

Molecular Formula

C18H16F3N3O2

Molecular Weight

363.3 g/mol

IUPAC Name

N-(4-ethylphenyl)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide

InChI

InChI=1S/C18H16F3N3O2/c1-2-12-7-9-14(10-8-12)23-16(25)17(26)24-22-11-13-5-3-4-6-15(13)18(19,20)21/h3-11H,2H2,1H3,(H,23,25)(H,24,26)/b22-11+

InChI Key

BZVLAELGSMURBJ-SSDVNMTOSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2C(F)(F)F

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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